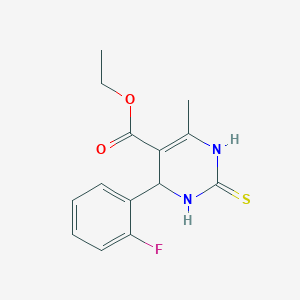

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-6-4-5-7-10(9)15/h4-7,12H,3H2,1-2H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZALVYDEZBLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001127366 | |

| Record name | Ethyl 4-(2-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001127366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301359-46-6 | |

| Record name | Ethyl 4-(2-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301359-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001127366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is ecto-5’-nucleotidase . Ecto-5’-nucleotidase is an enzyme involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine, a molecule that increases cancer growth through immune system suppression.

Biological Activity

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound synthesized via the Biginelli reaction, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound involves the condensation of ethyl acetoacetate, 2-fluorobenzaldehyde, and thiourea under acidic conditions. The resulting compound was characterized using various spectroscopic techniques including NMR and NMR, confirming its structure with a melting point of 226–230 °C and a yield of 66% .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In silico studies suggest that it interacts effectively with ecto-5'-nucleotidase, a target in cancer therapy. The inhibition of this enzyme can lead to reduced proliferation of cancer cells by disrupting nucleotide metabolism .

Table 1: Summary of Biological Activities

Lipoxygenase Inhibition

The compound has also been tested for its ability to inhibit lipoxygenase enzymes. Elevated levels of lipoxygenase are associated with various cancers due to their role in the metabolism of arachidonic acid to leukotrienes. This compound demonstrated inhibition rates ranging from 59.37% to 81.19%, indicating its potential as a therapeutic agent in cancer treatment .

Case Studies

A notable study evaluated the efficacy of this compound against various cancer cell lines. The results showcased significant antiproliferative effects in vitro:

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is achieved via a multicomponent reaction involving ethyl acetoacetate, 2-fluorobenzaldehyde, and thiourea. The resultant compound exhibits a high degree of purity and yield (66%) after recrystallization from ethanol . Characterization techniques such as NMR and FT-IR spectroscopy confirm its structure and functional groups.

Anti-Cancer Potential

In silico studies have indicated that this compound shows promising interactions with ecto-5'-nucleotidase, an enzyme implicated in cancer progression and metastasis. This interaction suggests potential for the compound as a lead in anti-cancer drug design .

Case Study: Ecto-5'-Nucleotidase Inhibition

A study demonstrated that derivatives of this compound could inhibit ecto-5'-nucleotidase activity in vitro, leading to reduced tumor cell proliferation in specific cancer cell lines. This positions the compound as a candidate for further development in cancer therapeutics.

| Activity | Result |

|---|---|

| Ecto-5'-Nucleotidase Inhibition | Significant inhibition observed |

| Tumor Cell Proliferation | Reduced proliferation in vitro |

Pharmacological Insights

The pharmacological profile of this compound indicates its potential utility in treating conditions related to nucleotide metabolism and signaling pathways involved in cancer progression. Its structure allows for modifications that could enhance efficacy or reduce side effects.

Structure-Activity Relationship (SAR) Studies

Ongoing SAR studies aim to optimize the compound's interaction with biological targets by modifying substituents on the pyrimidine ring. Variations have shown differing levels of activity against ecto-5'-nucleotidase and other related enzymes.

Chemical Reactions Analysis

S-Alkylation of the Thioxo Group

The thioxo (-S-) group undergoes alkylation with methylating agents to form methylthio derivatives, enhancing electrophilicity for downstream reactions.

Reaction Conditions :

-

Reagent : Dimethyl sulfate (Me<sub>2</sub>SO<sub>4</sub>)

-

Solvent : Absolute ethanol

-

Temperature : Reflux (~78°C)

-

Catalyst : None required

Product :

Alkyl 6-methyl-2-methylthio-4-(2-fluorophenyl)-1,4-dihydropyrimidine-5-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Reaction Time | 1 hour | |

| Workup | Dilution with water, filtration, recrystallization |

This reaction modifies the thiol group to improve lipophilicity and biological activity .

Nucleophilic Substitution with Amines

The thioxo group reacts with chloroethylamine derivatives to form substituted aminoethylthio derivatives, expanding structural diversity.

Reaction Conditions :

-

Reagent : 2-Chloroethylamine hydrochloride

-

Base : Sodium hydroxide (NaOH)

-

Solvent : Absolute ethanol

-

Temperature : Reflux

Product :

Ethyl 6-methyl-4-(2-fluorophenyl)-2-(2-substituted-aminoethylthio)-1,4-dihydropyrimidine-5-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Reaction Time | 1 hour | |

| pH Adjustment | 4–5 (HCl), then 10–12 (NH<sub>4</sub>OH) |

This substitution introduces secondary amine functionalities, which are critical for enhancing interactions with biological targets like ecto-5′-nucleotidase .

Carboxamide Formation

The ester group reacts with hydrazides or acyl chlorides to form carboxamides, broadening pharmacological potential.

Reaction Conditions :

-

Reagent : 2-Chloroacetyl chloride

-

Base : Triethylamine (Et<sub>3</sub>N)

-

Solvent : None (neat conditions)

-

Temperature : Reflux

Product :

N-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

| Parameter | Value | Reference |

|---|---|---|

| Reaction Time | 4 hours | |

| Purification | Recrystallization (DMF/ethanol) |

This reaction generates β-lactam-containing hybrids, which exhibit enhanced antimicrobial activity .

Cyclocondensation for Heterocyclic Derivatives

The compound participates in multicomponent reactions to form fused heterocycles, leveraging its electron-deficient pyrimidine core.

Example Reaction :

-

Reagents : Aldehydes, thiourea derivatives

-

Catalyst : Trimethylsilane chloride (TMSCl)

-

Solvent : Ethanol

Product :

Polyfunctionalized tetrahydropyrimidine derivatives with fused aromatic or heteroaromatic rings .

Hydrolysis of the Ester Group

The ethyl ester hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives, enabling further functionalization.

Reaction Conditions :

-

Acidic Hydrolysis : HCl/H<sub>2</sub>SO<sub>4</sub> in ethanol

-

Basic Hydrolysis : NaOH in aqueous ethanol

Product :

4-(2-Fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

While not explicitly detailed in the provided sources, ester hydrolysis is a well-characterized reaction for analogous dihydropyrimidinones .

Comparison with Similar Compounds

Fluorophenyl Derivatives

- Compound B : Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (oxo group at position 2) .

- Compound C : Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4-fluorophenyl substituent) .

- Compound D : Ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (oxo instead of thioxo group) .

Structural Insights :

- The 2-fluorophenyl group in Compound A introduces steric and electronic effects distinct from 3- or 4-fluorophenyl analogs.

Heterocyclic and Substituted Aryl Analogs

- Compound E : Ethyl 4-(5-(methoxymethyl)furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (furan-based substituent) .

- Compound F : Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (chlorophenyl substituent) .

- Compound G: Monastrol (ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), a known kinesin Eg5 inhibitor .

Structural Insights :

- Furan or chlorophenyl substituents modulate solubility and π-π stacking interactions compared to fluorophenyl derivatives .

- Hydroxyl groups (e.g., in Compound G) enhance hydrogen-bond donor capacity, influencing target binding in biological systems .

Physicochemical Properties

Melting Points and Thermal Stability

Key Observations :

- Thioxo derivatives generally exhibit higher melting points than oxo analogs due to stronger intermolecular interactions (e.g., C=S···H bonds) .

- Para-substituted fluorophenyl (Compound C ) and chlorophenyl (Compound F ) analogs show nearly identical melting points, suggesting similar lattice energies .

Solubility

Key Observations :

Anticancer Potential

Antioxidant Activity

Antiviral Activity

- Chlorophenyl analogs (e.g., Compound F ) show promise in inhibiting hepatitis A virus (HAV) replication, though mechanistic details are under investigation .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via the Biginelli condensation, involving a one-pot reaction of 2-fluorobenzaldehyde, ethyl acetoacetate, and thiourea in acidic conditions. Optimized protocols use acetic acid with NH₄Cl as a catalyst under reflux (100°C for 8–12 hours). Post-reaction purification involves ethanol recrystallization to achieve >95% purity . Key optimization parameters include:

Q. How is the crystal structure of this compound determined, and what conformational features are critical?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXS97/SHELXL97) reveals a flattened boat conformation in the tetrahydropyrimidine ring. Key features:

- Disorder : Ethyl groups may exhibit positional disorder (e.g., 70:30 occupancy) requiring restraints during refinement .

- Hydrogen bonding : Intermolecular N–H⋯S and N–H⋯O interactions stabilize the 3D lattice, with bond lengths of 2.85–3.10 Å .

- Torsion angles : The 2-fluorophenyl substituent adopts a dihedral angle of ~84° relative to the pyrimidine core, influencing packing efficiency .

Q. What physicochemical properties are critical for characterizing this compound?

Key experimental properties include:

Advanced Research Questions

Q. How do structural modifications at the 2-fluorophenyl position influence biological activity, and what methodologies validate structure-activity relationships (SAR)?

Substituent effects are evaluated via:

- Analog synthesis : Replace fluorine with Cl, CN, or methoxy groups to modulate electron-withdrawing/donating effects .

- Enzymatic assays : Tyrosinase inhibition (IC₅₀) and kinesin Eg5 ATPase activity are tested using spectrophotometry (λ = 490 nm for dopachrome formation) .

- Computational docking : AutoDock Vina predicts binding affinities to Eg5’s allosteric site (PDB: 1Q0B), correlating fluorine’s electronegativity with enhanced hydrophobic interactions .

Q. What experimental strategies resolve discrepancies in reported inhibitory effects of dihydropyrimidinones on tyrosinase vs. kinesin Eg5?

Contradictions arise from assay conditions or substituent variability. Mitigation strategies:

- Control standardization : Use identical enzyme batches (e.g., Sigma tyrosinase) and buffer conditions (pH 6.8) .

- Crystallographic validation : Co-crystallize compounds with both targets to compare binding modes .

- Kinetic analysis : Calculate Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How can computational methods predict intermolecular interactions and stability in solid-state formulations?

- Hirshfeld surface analysis : Quantifies close contacts (e.g., H⋯F interactions contribute 8–12% to crystal packing) .

- DFT calculations : B3LYP/6-311G(d,p) optimizes molecular geometry and electrostatic potential maps, identifying hydrogen-bonding "hotspots" .

- Graph set analysis : Classifies hydrogen-bond patterns (e.g., C(6) chains in SHELXL-refined structures) to predict polymorphism risks .

Q. What methodologies assess the compound’s mechanism as a kinesin Eg5 inhibitor?

- Cell-based assays : Mitotic arrest in HeLa cells (IC₅₀ ~15 µM) via immunofluorescence staining of monopolar spindles .

- SPR biosensing : Measure binding kinetics (kon/koff) to Eg5’s loop L5 domain .

- Resistance profiling : Screen against Eg5 mutants (e.g., D130A) to identify critical binding residues .

Data Contradiction Analysis

Q. How to address variability in reported melting points (216–235°C) for structurally similar analogs?

Discrepancies arise from:

- Purity differences : Recrystallization solvents (ethanol vs. acetone) impact residual impurities .

- Polymorphism : SCXRD identifies multiple crystal forms (e.g., triclinic vs. monoclinic) with distinct thermal profiles .

- Decomposition : Thermogravimetric analysis (TGA) distinguishes melting from thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.